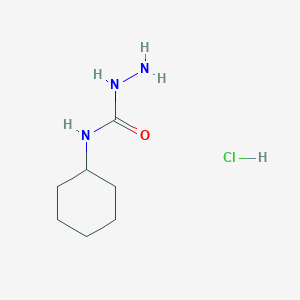
1-(Trifluoromethyl)-3,4-dihydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Trifluoromethyl)-3,4-dihydroisoquinoline is a fluorinated heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and bioavailability, making it a valuable scaffold for drug development and other applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Trifluoromethyl)-3,4-dihydroisoquinoline can be synthesized through various methods. One notable approach involves the copper-catalyzed reaction of isoquinoline-N-oxide with Togni reagent, which proceeds under mild conditions and yields the desired product efficiently . Another method includes the silver-catalyzed reaction of 2-alkynylaryl aldimine with trimethyl(trifluoromethyl)silane .
Industrial Production Methods: Industrial production of this compound typically involves scalable and environmentally friendly processes. A unified flow strategy using cesium fluoride as the primary fluorine source has been developed to facilitate the rapid generation of trifluoromethyl-containing compounds .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Trifluoromethyl)-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, organolithium, and Grignard reagents are employed under various conditions.
Major Products: The major products formed from these reactions include trifluoromethylated derivatives, N-oxides, and reduced isoquinolines .
Aplicaciones Científicas De Investigación
1-(Trifluoromethyl)-3,4-dihydroisoquinoline has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(Trifluoromethyl)-3,4-dihydroisoquinoline involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, leading to increased bioavailability and efficacy. The compound’s effects are mediated through its binding to specific receptors and enzymes, modulating their activity and resulting in the desired biological outcomes .
Comparación Con Compuestos Similares
- 1-(Trifluoromethyl)isoquinoline
- 1-(Trifluoromethyl)-1,2-dihydroisoquinoline
- 4-Fluoroisoquinoline
Comparison: 1-(Trifluoromethyl)-3,4-dihydroisoquinoline stands out due to its unique combination of the trifluoromethyl group and the dihydroisoquinoline scaffold. This combination imparts distinct physicochemical properties, such as higher lipophilicity and metabolic stability, compared to its analogs .
Propiedades
IUPAC Name |
1-(trifluoromethyl)-3,4-dihydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N/c11-10(12,13)9-8-4-2-1-3-7(8)5-6-14-9/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFSDNWSLTUMCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(C2=CC=CC=C21)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














